Biochemical Selectivity: BTK vs. EGFR vs. ITK Inhibition Profile of EGFR-IN-40
In a biochemical kinase inhibition assay, EGFR-IN-40 exhibits a clear rank order of potency: it is most potent against BTK, followed by EGFR, and is significantly less potent against ITK. This provides a defined multi-target profile that is distinct from other kinase inhibitors .
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | BTK: 1.2 nM, EGFR: 5.3 nM, ITK: 46.1 nM |
| Comparator Or Baseline | EGFR-IN-40 potency against its three primary targets. |
| Quantified Difference | EGFR-IN-40 is ~4.4-fold more potent against BTK than EGFR, and ~8.7-fold more potent against EGFR than ITK. |
| Conditions | Biochemical kinase assay; exact protocol details available from the primary reference (PMID: 24053674). |
Why This Matters
For scientists studying pathways where BTK and EGFR crosstalk (e.g., certain B-cell malignancies), this specific multi-target profile is a unique tool, whereas a selective inhibitor would fail to recapitulate the dual-target effect.
